molecular formula C12H6ClF3N4 B2505131 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 339099-70-6

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2505131
CAS No.: 339099-70-6
M. Wt: 298.65
InChI Key: XEHMOLJLMRMDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core structure. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloropyridine with trifluoromethyl-substituted hydrazine derivatives, followed by cyclization to form the triazolopyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug development.

Properties

IUPAC Name

8-chloro-3-pyridin-3-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4/c13-9-4-8(12(14,15)16)6-20-10(18-19-11(9)20)7-2-1-3-17-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHMOLJLMRMDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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